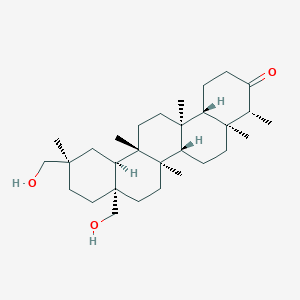

28,29-Dihydroxyfriedelan-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(4R,4aS,6aS,6aS,6bR,8aR,11R,12aS,14aS,14bS)-8a,11-bis(hydroxymethyl)-4,4a,6a,6b,11,14a-hexamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O3/c1-20-21(33)7-8-22-26(20,3)10-9-23-27(22,4)12-13-29(6)24-17-25(2,18-31)11-15-30(24,19-32)16-14-28(23,29)5/h20,22-24,31-32H,7-19H2,1-6H3/t20-,22+,23-,24-,25+,26+,27-,28+,29-,30+/m0/s1 |

InChI Key |

ZMSNKXDPESNSSS-CUKXIHTOSA-N |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)CO)C)C)C)C |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)CO)C)C)C)C |

Origin of Product |

United States |

Isolation Methodologies for 28,29 Dihydroxyfriedelan 3 One

Extraction Techniques from Plant Biomass

The initial step in obtaining 28,29-Dihydroxyfriedelan-3-one involves its extraction from plant material. A common source for this compound is the leaves of Salacia crassifolia and the stems of Maytenus confertiflora. The general procedure commences with the collection and drying of the plant biomass, which is then typically powdered to increase the surface area for efficient solvent extraction.

The choice of solvent is critical for selectively extracting triterpenoids. Research has shown that a hexane (B92381) extract of the leaves of Salacia crassifolia yields this compound. In one study, the dried and powdered leaves were subjected to extraction with hexane to produce a crude extract containing a mixture of compounds, including the target triterpenoid (B12794562). Similarly, ethanol (B145695) has been utilized for the initial extraction of triterpenes from other plant materials, such as rosemary leaves.

The extraction process itself can be carried out using various methods, including maceration or Soxhlet extraction, to ensure thorough removal of the desired compounds from the plant matrix. After the extraction period, the solvent is typically removed under reduced pressure, for instance, with a rotary evaporator, to yield a concentrated crude extract.

Chromatographic Separation Protocols

Following extraction, the complex mixture of compounds in the crude extract must be separated to isolate this compound. This is primarily achieved through various chromatographic techniques.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. In the case of isolating this compound, silica (B1680970) gel is a commonly employed stationary phase.

The process involves packing a glass column with silica gel and then loading the crude extract onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel.

In the isolation of this compound from Salacia crassifolia, a detailed column chromatography procedure was reported. The crude hexane extract was subjected to silica gel column chromatography, and elution was performed with a gradient of chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc). Specifically, the fraction containing this compound was eluted with a mixture of CHCl₃/EtOAc in a 7:3 ratio. This highlights the importance of carefully selecting the solvent system to achieve effective separation.

Thin Layer Chromatography (TLC) Approaches

Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of the column chromatography separation and to identify the fractions containing the target compound. TLC plates are typically coated with a thin layer of silica gel. A small amount of each fraction collected from the column is spotted onto the TLC plate, which is then developed in a suitable solvent system.

The separated compounds appear as distinct spots on the plate after visualization, often under UV light or by using a staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of a spot in a fraction to that of a known standard (if available) or by analyzing the profile of the spots, researchers can identify the fractions that are rich in the desired compound. For triterpenoids, specific spray reagents like antimony trichloride (B1173362) can be used, which often produce a characteristic pink color.

Preparative High-Performance Liquid Chromatography (HPLC) Systems

For final purification to obtain a highly pure sample of this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and can handle larger sample loads to isolate significant quantities of a specific compound.

This technique offers high resolution and efficiency in separating compounds that may not have been fully resolved by column chromatography. The choice of the column (e.g., reversed-phase or normal-phase) and the mobile phase is crucial for successful purification. While specific preparative HPLC conditions for this compound are not extensively detailed in the provided context, the general application of this technique is a standard practice for the purification of triterpenoids.

Fractionation Strategies for Target Compound Enrichment

Fractionation is a key strategy employed to enrich the concentration of the target compound, this compound, before final purification. This process involves systematically separating the crude extract into simpler mixtures or fractions.

A common approach is the use of column chromatography to generate a series of fractions, as described previously. In the study on Salacia crassifolia, the initial hexane extract was first subjected to column chromatography to yield multiple fractions. One of these fractions, which was a brown solid, was then subjected to a second round of silica gel column chromatography. This re-chromatography step, using a gradient elution of hexane, CHCl₃, and EtOAc, resulted in the isolation of a white solid from a specific set of fractions (fractions 38-42), which was identified as this compound. This multi-step fractionation is crucial for removing impurities and progressively increasing the purity of the target compound.

Another fractionation strategy involves liquid-liquid extraction. For instance, an ethanolic extract can be partitioned between different immiscible solvents, such as hexane and methanol, to separate compounds based on their polarity. This can be an effective preliminary step to enrich the fraction containing the triterpenoids before proceeding to more refined chromatographic techniques.

Structural Elucidation of 28,29 Dihydroxyfriedelan 3 One

Advanced Spectroscopic Analysis Techniques

The structural elucidation of 28,29-dihydroxyfriedelan-3-one is a quintessential example of the power of modern spectroscopic methods in natural product chemistry. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can piece together the complex three-dimensional structure of this molecule. nih.govresearchgate.netcabidigitallibrary.org These techniques provide complementary information, from the carbon-hydrogen framework to the precise molecular weight and fragmentation patterns.

NMR spectroscopy is the cornerstone for determining the structure of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

One-dimensional NMR experiments are fundamental to the initial characterization of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which indicate adjacent protons. For instance, the ¹H NMR spectrum of this compound typically shows signals for multiple methyl groups, characteristic of the friedelane (B3271969) skeleton. scielo.brsemanticscholar.org Specifically, a doublet signal observed around δ 0.87 ppm (J = 6.8 Hz) is attributed to the C-23 methyl group, while signals for hydrogens attached to hydroxylated carbons appear at approximately δ 3.35 (H-29) and δ 3.71 (H-28). scielo.br

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. In the case of this compound, the spectrum displays a characteristic signal for a carbonyl group (C-3) around δ 213.07 ppm. scielo.br Carbon signals corresponding to the hydroxylated carbons, C-28 and C-29, are observed at approximately δ 66.97 and δ 73.87 ppm, respectively. scielo.br

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for assembling the carbon skeleton. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish spin systems and trace out fragments of the molecule. nih.govsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. nih.govsdsu.eduacs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the relative stereochemistry of the molecule. researchgate.netnih.gov

Through the combined interpretation of these 1D and 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be determined. researchgate.netacs.org

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. researchgate.netacs.org

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is often used in the initial stages of phytochemical analysis to identify known compounds in a complex mixture by comparing their retention times and mass spectra with those of authentic standards. vjs.ac.vn It can also be used to guide the isolation of novel compounds.

HR-ESI-MS is a soft ionization technique that allows for the determination of the accurate mass of the molecular ion with high precision. researchgate.netacs.org This accuracy is crucial for determining the elemental formula of a compound. For example, the molecular formula of a related compound, 1α,29-dihydroxyfriedelan-3-one, was established as C₃₀H₅₀O₃ through HR-ESI-MS analysis. researchgate.net Similarly, the mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion, confirming its molecular weight and aiding in the confirmation of its elemental composition. A strong peak at m/z 273 in the mass spectrum of this compound is indicative of the carbonyl group residing in rings A, B, or C, and suggests that the hydroxylated methyl groups are not located in these rings. rsc.org

Table 2: Compound Names Mentioned in the Article

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound provides crucial information about its primary functional groups. The presence of hydroxyl (-OH) groups is confirmed by a characteristic broad absorption band in the region of 3530-3400 cm⁻¹. The spectrum also features a strong, sharp absorption peak around 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a six-membered ring ketone, a hallmark of the friedelan-3-one (B13398878) skeleton. nih.govthaiscience.info

The structural elucidation of this compound, isolated from species like Salacia crassifolia and Elaeodendron balae, relies heavily on the interpretation of these spectral features. scielo.brscielo.br The IR data, when compared with simpler friedelanes, corroborates the presence of both the ketone at the C-3 position and the hydroxyl groups on the side chain. For instance, the spectrum of friedelin (B1674157) (which lacks hydroxyl groups) shows the C=O absorption but not the broad -OH band. thaiscience.info In contrast, related hydroxy-friedelanes exhibit both absorptions, confirming the presence of these functional groups within the molecular structure. nih.govscielo.br

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Reference |

|---|---|---|

| Hydroxyl (-OH) Stretch | ~3530 cm⁻¹ | 28-hydroxyfriedelane-3,15-dione nih.gov |

| Ketone (C=O) Stretch | ~1715 cm⁻¹ | Friedelin thaiscience.info |

| Hydroxyl (-OH) Stretch | 3492 cm⁻¹ | Friedelan-3β,11β-diol scielo.br |

| Ketone (C=O) Stretch | 1708 and 1700 cm⁻¹ | 28-hydroxyfriedelane-3,15-dione nih.gov |

Comparative Spectral Data Analysis with Related Friedelane Standards

The structure of this compound is definitively established by comparing its Nuclear Magnetic Resonance (NMR) spectral data with those of well-characterized friedelane standards. The key differences in the ¹³C NMR spectra arise from the substitution effects of the hydroxyl groups at C-28 and C-29.

In the parent compound, friedelin, the methyl groups C-28, C-29, and C-30 appear at typical high-field chemical shifts. researchgate.net When a hydroxyl group is introduced, the carbon bearing the hydroxyl group (e.g., C-28 or C-29) experiences a significant downfield shift (to ~60-70 ppm), and adjacent carbons are also affected. In this compound, both the C-28 and C-29 signals are shifted downfield, confirming the presence of the two hydroxyl groups. This comparative analysis is essential for pinpointing the exact location of the functional groups on the friedelane skeleton. scielo.brnih.gov

| Carbon | Friedelin | 28-Hydroxyfriedelan-3-one | 29-Hydroxyfriedelan-3-one | This compound |

|---|---|---|---|---|

| C-3 | 213.2 | 213.1 | 213.1 | ~213 |

| C-28 | 32.1 | 67.6 | 32.9 | ~68 |

| C-29 | 32.8 | 32.9 | 72.9 | ~73 |

| C-30 | 35.0 | 35.1 | 35.4 | ~35 |

Application of Theoretical Calculations in Structure Determination (e.g., Ab Initio Calculations)

In modern natural product chemistry, theoretical calculations are increasingly used to corroborate structures proposed from experimental data. Methods like Density Functional Theory (DFT) and Ab initio calculations serve as powerful predictive tools. mdpi.comijpsr.com For complex molecules like friedelane triterpenoids, these calculations can predict NMR chemical shifts and IR vibrational frequencies.

For instance, the structure of new friedelane derivatives has been supported by comparing the experimentally obtained ¹³C NMR data with chemical shifts calculated using the DFT method at the BLYP/6-31G* level of theory. mdpi.comresearchgate.net A strong correlation between the experimental and calculated values provides high confidence in the proposed structure. Similarly, Ab initio calculations have been used to generate a theoretical IR spectrum for friedelin, which showed a perfect match with the experimental spectrum, confirming the identity of the isolated compound. ijpsr.com This approach provides a robust validation of the assigned structure, complementing the evidence from empirical spectroscopic analysis.

Absolute Configuration Determination of the Friedelane Skeleton

The absolute configuration of the complex, multi-chiral friedelane skeleton is a critical aspect of its structural elucidation. For the friedelane class of triterpenes, the absolute stereochemistry has been definitively established through single-crystal X-ray diffraction analysis of parent compounds like friedelin. researchgate.netchimia.ch

This foundational work has determined the specific spatial arrangement of the fused ring system and its substituents. Due to the conserved biosynthetic pathway of these triterpenoids in nature, it is widely accepted that all naturally occurring friedelanes, including this compound, possess the same absolute configuration in their core skeleton. nih.gov This biogenetic consistency allows chemists to assign the absolute stereochemistry to new friedelane derivatives by correlating their spectral data with the established standards, without needing to perform X-ray crystallography for every new compound. Further confirmation can be achieved through advanced NMR techniques like NOESY, which reveals through-space correlations between protons, or by using chiral derivatizing agents. nih.govresearchgate.net

Biosynthesis of Friedelane Type Triterpenoids Preceding 28,29 Dihydroxyfriedelan 3 One

Precursor Compounds and Enzymatic Pathways

The construction of the C30 triterpenoid (B12794562) backbone begins with simple five-carbon building blocks synthesized through the mevalonate (B85504) pathway, which are then assembled and cyclized in a highly complex and specific manner.

The Mevalonate (MVA) pathway, primarily located in the plant cell's cytoplasm and endoplasmic reticulum, is responsible for synthesizing the precursors for most sesquiterpenoids and triterpenoids. nih.govscielo.brrsc.orgscielo.br The pathway commences with the condensation of two acetyl-CoA molecules, a reaction catalyzed by acetyl-CoA C-acetyltransferase (AACT). scielo.br This is followed by the action of HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br

A critical rate-limiting step in the MVA pathway is the irreversible reduction of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase (HMGR). scielo.br Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govccmu.edu.cn

These C5 units are sequentially assembled to form the C15 compound farnesyl diphosphate (FPP). wiley.commdpi.com Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to form the linear C30 hydrocarbon, squalene. nih.govwiley.com The final step in this precursor pathway is the oxidation of squalene by squalene epoxidase, which yields the crucial substrate for cyclization: 2,3-oxidosqualene (B107256). wiley.comnih.govresearchgate.net

The cyclization of the linear 2,3-oxidosqualene into a complex polycyclic structure is the first committed step in triterpenoid biosynthesis and the point where the vast diversity of skeletons is generated. ccmu.edu.cnwiley.comnih.gov This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.netmdpi.com

The reaction cascade begins with the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a series of concerted cyclization and rearrangement reactions. nih.govresearchgate.netresearchgate.net The formation of the friedelane (B3271969) skeleton requires the substrate to adopt a chair-chair-chair (CCC) conformation. ccmu.edu.cnmdpi.com This leads to the formation of a dammarenyl cation intermediate, which then undergoes the most extensive series of rearrangements known in triterpene biosynthesis, involving multiple hydride and methyl shifts. mdpi.commdpi.com

A unique feature of friedelin (B1674157) synthase is the final step of the reaction. Instead of a simple deprotonation to yield a hydroxyl group at the C-3 position, as seen with many other triterpene synthases, friedelin synthase catalyzes the deprotonation of a hydroxylated intermediate to form a ketone at the C-3 position. mdpi.comresearchgate.net This remarkable transformation is accomplished by the synthase itself, without the need for a separate oxidoreductase enzyme, resulting in the formation of the core structure, friedelin (friedelan-3-one). mdpi.commdpi.com

Identification and Characterization of Friedelane Triterpene Synthases and Oxidosqualene Cyclases (OSCs)

The enzymes responsible for creating the friedelane backbone are known as friedelin synthases (FS), a specific subgroup of OSCs. ccmu.edu.cnnih.gov The identification and functional characterization of these enzymes are crucial for understanding and manipulating friedelane biosynthesis. Researchers have successfully isolated and studied friedelin synthase genes from various plant species, often using heterologous expression in Saccharomyces cerevisiae (yeast) to confirm their function. ccmu.edu.cnwiley.comnih.govnih.gov

For instance, two OSCs from Tripterygium wilfordii, designated TwOSC1 and TwOSC3, were identified as multi-product friedelin synthases. ccmu.edu.cnnih.gov When expressed in yeast, they catalyzed the cyclization of 2,3-oxidosqualene to produce friedelin as their primary product, along with smaller amounts of α-amyrin and β-amyrin. ccmu.edu.cnnih.gov Similarly, functional friedelin synthases have been characterized from Maytenus ilicifolia, Populus davidiana, and the cork oak, Quercus suber. wiley.commdpi.comnih.govnih.gov

Molecular docking and site-directed mutagenesis studies have pinpointed specific amino acid residues that are critical for the catalytic activity and product specificity of these enzymes. wiley.comnih.gov These studies provide valuable insights into the structure-function relationships of OSCs and offer a roadmap for engineering enzymes with improved efficiency or altered product profiles.

Table 1: Examples of Identified Friedelin Synthases (OSCs)

| Enzyme Name | Source Organism | Major Product(s) | Key Findings |

| TwOSC1, TwOSC3 | Tripterygium wilfordii | Friedelin, β-amyrin, α-amyrin | Identified as multi-product synthases responsible for the precursor of the bioactive compound celastrol. ccmu.edu.cnnih.gov |

| MiFRS | Maytenus ilicifolia | Friedelin | Multiple isoforms identified; mutagenesis studies revealed key residues for substrate binding and specificity. mdpi.commdpi.com |

| QsOSC3 | Quercus suber | β-amyrin, Friedelin | Characterized as a mixed synthase, contributing to the major triterpenoids found in cork. nih.gov |

| PdFRS | Populus davidiana | Friedelin | Functionally characterized as a monofunctional friedelin synthase. nih.gov |

Proposed Enzymatic Transformations Leading to Dihydroxylation and Ketone Formation at Specific Positions

The formation of 28,29-dihydroxyfriedelan-3-one from the friedelin precursor involves subsequent oxidation reactions. As established, the ketone at the C-3 position is formed directly during the cyclization of 2,3-oxidosqualene by friedelin synthase. researchgate.netmdpi.com

The subsequent hydroxylation events at the C-28 and C-29 methyl groups are catalyzed by a class of enzymes known for their role in decorating triterpenoid scaffolds: cytochrome P450 monooxygenases (CYP450s). ccmu.edu.cnwiley.com While the specific CYP450s responsible for the synthesis of this compound have not been definitively identified, the mechanism is well-established in the biosynthesis of other complex friedelanes, such as celastrol. ccmu.edu.cnwiley.com

A notable example is the characterization of CYP712K4 from Maytenus ilicifolia. This enzyme was shown to catalyze the three-step oxidation of the C-29 methyl group of friedelin to form a carboxylic acid (maytenoic acid), a key intermediate in the biosynthesis of quinonemethide triterpenoids. researchgate.net This finding provides strong evidence for the role of CYP450s in performing highly specific oxidations on the friedelane skeleton. It is therefore proposed that one or more specific CYP450 enzymes are responsible for the sequential hydroxylation of the C-28 and C-29 positions of friedelan-3-one (B13398878) to produce the final dihydroxylated compound.

Metabolic Engineering and Biotechnological Production Strategies for Friedelane Scaffolds

The natural abundance of friedelane triterpenoids in plants is often low, making extraction an inefficient source for large-scale supply. nih.govfrontiersin.org This has spurred the development of metabolic engineering and synthetic biology approaches to produce these compounds in microbial hosts, particularly Saccharomyces cerevisiae. nih.govfrontiersin.org The primary goal of these strategies is to increase the production of the friedelin scaffold, which can then serve as a platform for producing more complex derivatives. nih.gov

Several key strategies have been successfully combined to boost friedelin titers in engineered yeast:

Enhancing Precursor Supply: The metabolic flux towards the precursor 2,3-oxidosqualene is often a limiting factor. This is addressed by overexpressing key genes of the endogenous MVA pathway, such as tHMG1 (a truncated, more active form of HMGR), ERG20 (FPP synthase), ERG9 (squalene synthase), and ERG1 (squalene epoxidase). frontiersin.orgresearchgate.net

Redirecting Carbon Flux: To prevent the diversion of precursors into competing pathways, gene knockout technologies like CRISPR/Cas9 are employed. A common target for deletion is the BTS1 gene, which encodes an enzyme that shunts FPP towards diterpenoid biosynthesis. nih.govfrontiersin.org Knocking out negative regulatory genes, such as ROX1, has also proven effective. frontiersin.orgresearchgate.net

Improving Catalytic Efficiency: Introducing a highly efficient friedelin synthase, such as TwOSC1 from T. wilfordii, is essential. frontiersin.org Further improvements have been achieved through protein engineering, such as site-directed mutagenesis of the synthase to enhance its catalytic activity. ccmu.edu.cn

Optimizing Fermentation: Fine-tuning the culture medium composition and fermentation conditions is a final crucial step to maximize yield. ccmu.edu.cnfrontiersin.org

These integrated approaches have led to substantial increases in friedelin production. One study successfully engineered a yeast strain that produced 63.91 mg/L of friedelin in shake flask cultures, representing a 65-fold increase over the initial strain. nih.govfrontiersin.org Such engineered microbial cell factories lay a robust foundation for the sustainable and scalable production of friedelin and provide a platform for the future synthesis of this compound by co-expressing the required CYP450 hydroxylases. nih.govresearchgate.net

Table 2: Metabolic Engineering Strategies for Friedelin Production in S. cerevisiae

| Strategy | Target Gene(s) / Method | Purpose | Reported Outcome |

| Precursor Pathway Upregulation | Overexpression of tHMG1, ERG1, ERG20, ERG9 | Increase the pool of 2,3-oxidosqualene. | 3.0 to 6.8-fold increase in friedelin production compared to the parent strain. researchgate.net |

| Competing Pathway Downregulation | CRISPR/Cas9 knockout of BTS1 | Prevent diversion of FPP to diterpenoid synthesis. | Increased friedelin yield. nih.govfrontiersin.org |

| Regulatory Gene Knockout | CRISPR/Cas9 knockout of ROX1, YPL062w, YJL064w | Remove negative regulation on the MVA pathway. | Increased friedelin yield. frontiersin.org |

| Enzyme Engineering & Optimization | Introduction of efficient TwOSC1 synthase; Medium optimization | Improve the final conversion step and overall cell productivity. | Final yield reached 63.91 mg/L in an optimized medium. nih.govfrontiersin.org |

Chemical Synthesis and Derivatization Strategies for 28,29 Dihydroxyfriedelan 3 One

Approaches to the Total Synthesis of Friedelane (B3271969) Triterpenoids

The synthetic strategy was notable for its stereoselective formation of each of the nine asymmetric centers present in the friedelin (B1674157) molecule. caltech.edu A key challenge in synthesizing friedelane triterpenoids is the construction of the pentacyclic [6-6-6-6-6] fused ring system and the precise installation of eight methyl groups, including a synthetically demanding vicinal trans-dimethyl group. caltech.edu The Ireland-Walba synthesis addressed these challenges through a meticulously planned route that involved the assembly of the A and E rings onto a central tricyclic core. caltech.edu The construction of the friedelin A-ring system from an enone precursor was a principal synthetic hurdle that was successfully overcome. caltech.edu While the total synthesis of friedelin itself was a monumental effort, modern advancements in synthetic biology now offer alternative routes. De novo synthesis of friedelin has been achieved in genetically engineered Saccharomyces cerevisiae, reaching titers of up to 1500 mg/L, which provides a renewable source of the friedelane skeleton for further derivatization. acs.org

Semi-Synthesis Strategies from Natural Friedelane Precursors

Directed Functionalization at Hydroxyl and Ketone Positions

The C-3 ketone of friedelin is a primary site for chemical modification. Stereoselective reduction of this ketone can yield either 3α-hydroxyfriedelane (friedelinol) or 3β-hydroxyfriedelane, depending on the reagents and conditions employed. These hydroxyl groups can then be used as handles for further functionalization, such as esterification or etherification, to produce a library of derivatives.

Beyond the C-3 position, other sites on the friedelane skeleton can be functionalized. For instance, transformations can be directed to introduce hydroxyl groups or other functionalities at various positions on the rings, which is conceptually necessary to convert a simple precursor like friedelin into more complex natural products like 28,29-dihydroxyfriedelan-3-one.

Methodologies for Carbon Skeleton Rearrangements

The biosynthesis of friedelin from 2,3-oxidosqualene (B107256) involves a remarkable cascade of cyclizations and rearrangements, including ten suprafacial 1,2-shifts of methyl groups and hydrides. mdpi.comccmu.edu.cn Mimicking these complex skeletal rearrangements in a laboratory setting is a significant challenge but represents a powerful tool for accessing diverse triterpenoid (B12794562) skeletons.

One of the most well-known rearrangements in this class is the acid-catalyzed friedelene-oleanene rearrangement. This process involves a series of methyl and hydride shifts that convert the friedelane backbone into the oleanane (B1240867) skeleton. Studies have shown that this rearrangement proceeds through a detectable intermediate, glutin-5(10)-ene. Other synthetic strategies have explored methyl group migrations during the catalytic hydrogenation of synthetic precursors, demonstrating that reaction conditions can be tuned to induce specific skeletal changes. rsc.org These rearrangement methodologies are fundamental for potentially converting one triterpenoid scaffold into another, thereby expanding the structural diversity accessible from a single natural product.

Targeted A-Ring Modifications and Development of 2-Homo Derivatives of Friedelanes

The A-ring of the friedelane skeleton has been a major focus for chemical modification to generate novel bioactive compounds. nbu.ac.in A variety of transformative protocols have been developed to furnish a wide range of A-ring modified pentacyclic friedelane triterpenoids. nbu.ac.in

A significant advancement in this area is the synthesis of novel 2-homofriedelanes , where the A-ring is expanded from a six-membered to a seven-membered ring. The synthesis of these derivatives often begins with the reaction of friedelin with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). nbu.ac.in This key reaction can yield 3-chlorofriedel-2-ene-2-carbaldehyde as a major product, which serves as a versatile intermediate for the construction of various 2-homofriedelane systems. nbu.ac.in This intermediate, possessing a 3-chloro-2-enal moiety, allows for the synthesis of numerous derivatives, including heterocycle-linked 2-homofriedelane triterpenoids. nbu.ac.in These targeted modifications demonstrate how the core friedelane structure can be systematically altered to create new chemical entities with potentially enhanced or novel biological properties.

Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship Studies

A primary motivation for the synthesis of analogues of natural products like this compound is to conduct structure-activity relationship (SAR) studies. Friedelane triterpenoids exhibit a wide range of biological activities, and by systematically modifying the parent structure, chemists can identify the key pharmacophores responsible for these effects.

For example, structural modifications of friedelin via nucleophilic addition to the C-3 carbonyl group and Baeyer-Villiger oxidation have been performed to synthesize oxime and lactone derivatives, respectively. The evaluation of these derivatives against various cancer cell lines has shown that modifications to the A-ring can enhance cytotoxic potential. This highlights the importance of this region of the molecule for its biological activity.

The development of diverse analogues, including those with modified functional groups, altered ring sizes (e.g., 2-homo derivatives), and different stereochemistries, is essential for building a comprehensive understanding of how the structure of a friedelane triterpenoid relates to its biological function. This knowledge is critical for the rational design of new therapeutic agents based on the friedelane scaffold.

Mechanistic Investigations of Biological Activities of 28,29 Dihydroxyfriedelan 3 One

Antimicrobial Activity Mechanisms

The antimicrobial potential of triterpenoids is well-documented, though the precise mechanisms of action can vary significantly based on their structure and the target microorganism.

Antibacterial Action against Specific Pathogens

Currently, there is a lack of specific research in peer-reviewed literature detailing the mechanistic antibacterial action of 28,29-dihydroxyfriedelan-3-one against the following pathogens: Salmonella typhimurium, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, or Streptococcus sanguinis. General mechanisms for triterpenoids involve disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial efflux pumps, but specific studies confirming these actions for this compound are not yet available.

Antifungal Action against Candida albicans

Similar to its antibacterial properties, the specific antifungal mechanisms of this compound against Candida albicans have not been extensively characterized. Triterpenoids, as a class, are known to exert antifungal effects by compromising the integrity of the fungal cell membrane, primarily by interacting with ergosterol, a key component of the fungal membrane. This interaction can lead to pore formation, increased membrane permeability, and eventual cell death. However, studies validating this specific mechanism for this compound are needed.

Cytotoxic Mechanisms in Cancer Cell Lines

The anticancer properties of pentacyclic triterpenoids are a significant area of research. These compounds are known to influence multiple pathways involved in cancer progression. While direct studies on this compound are limited, its cytotoxic mechanisms are likely to be similar to those of other well-studied triterpenoids.

Inhibition of Tumor Cell Proliferation Pathways

Pentacyclic triterpenoids are recognized for their ability to halt the proliferation of cancer cells. They can interfere with the cell cycle, causing arrest at various phases (such as G1 or G2/M), which prevents cancer cells from dividing and multiplying. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While specific data for this compound is not available, its structural similarity to other bioactive triterpenoids suggests it may share the ability to inhibit pathways that are crucial for cell proliferation.

Induction of Apoptosis in Malignant Cells (e.g., A-549 Lung Carcinoma)

A primary mechanism for the anticancer activity of many chemotherapeutic agents, including triterpenoids, is the induction of apoptosis, or programmed cell death. Although no specific studies have demonstrated the effect of this compound on A-549 lung carcinoma cells, other triterpenoids have been shown to induce apoptosis in this cell line. semanticscholar.orgnih.gov This process is typically mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases (caspase-9 and caspase-3), the release of cytochrome c from mitochondria, and the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. semanticscholar.org It is plausible that this compound could trigger similar apoptotic cascades in lung cancer and other malignant cells.

Modulation of Cellular Signal Transduction Pathways (General Triterpenoid (B12794562) Mechanisms)

Pentacyclic triterpenoids are known to be potent modulators of various cellular signal transduction pathways that are often dysregulated in cancer. nih.gov These compounds can influence a wide array of molecular targets, leading to their antiproliferative, anti-inflammatory, and pro-apoptotic effects. nih.gov

Key signaling pathways affected by this class of compounds include:

NF-κB (Nuclear Factor kappa B) Pathway: Triterpenoids can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. By blocking this pathway, they can sensitize cancer cells to apoptosis.

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, survival, and metabolism. Many natural triterpenoids have been found to inhibit this pathway, leading to decreased cancer cell proliferation and survival. nih.gov

MAPK (Mitogen-Activated Protein Kinase) Cascades: These pathways, including ERK, JNK, and p38, regulate a variety of cellular processes like proliferation, differentiation, and apoptosis. nih.gov Triterpenoids can modulate these cascades to exert their anticancer effects. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. Some triterpenoids have been shown to inhibit STAT3 signaling.

Suppression of Angiogenesis and Metastasis (General Triterpenoid Mechanisms)

Triterpenoids, a class of natural compounds to which this compound belongs, are known to interfere with key processes in tumor growth and spread, namely angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). Their mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways that regulate cell proliferation, migration, and invasion.

A primary target for many anti-angiogenic triterpenoids is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. frontiersin.orgnih.gov Specifically, they can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase. frontiersin.orgnih.gov By suppressing the phosphorylation and activation of VEGFR2, triterpenoids can block the downstream signaling cascade, which includes pathways like PLCγ1, FAK, Src, and Akt. frontiersin.org This disruption effectively inhibits the proliferation, chemotactic motility, and tube formation of endothelial cells, which are essential steps in angiogenesis. nih.gov

Furthermore, triterpenoids can suppress inflammatory pathways that are intrinsically linked to tumorigenesis. Key transcription factors such as nuclear factor-kappaB (NF-κB) and STAT3 are major regulators of inflammation, tumor cell survival, proliferation, invasion, angiogenesis, and metastasis. nih.gov Triterpenoids have been shown to downregulate NF-κB activation, often by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. nih.gov By inhibiting these pathways, triterpenoids can effectively reduce the expression of various genes involved in cancer progression.

The process of metastasis is also targeted by triterpenoids through the inhibition of the epithelial-mesenchymal transition (EMT). EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive properties. Pentacyclic triterpenoids have been shown to effectively inhibit cellular migration and invasion by blocking the EMT process. mdpi.com

Immunomodulatory Effects and Nitric Oxide (NO) Pathway Modulation

While specific studies on this compound are limited, the broader class of friedelane (B3271969) triterpenoids demonstrates significant immunomodulatory and nitric oxide (NO) inhibitory activities. These compounds are recognized for their anti-inflammatory properties, which are often linked to their ability to modulate immune responses and signaling molecules like NO. nih.gov

Nitric oxide is a critical signaling molecule involved in various physiological processes, but its overproduction, particularly by inducible nitric oxide synthase (iNOS) during inflammation, can contribute to tissue damage and the pathology of inflammatory diseases. nih.govmdpi.com High levels of NO produced by activated microglia, for instance, can induce oxidative stress and neuronal destruction, contributing to neurodegenerative disorders. mdpi.commdpi.com Several triterpenoids have been identified as potent inhibitors of NO production in activated immune cells like macrophages and microglia. nih.govmdpi.com The mechanism often involves the suppression of iNOS gene expression. nih.gov This can be achieved by inhibiting the activation of transcription factors like NF-κB, which is a key regulator of the iNOS promoter. nih.gov

The immunomodulatory effects of triterpenes extend beyond NO inhibition. They can influence the function of various immune cells and the production of cytokines. For example, some triterpenoids can modulate the balance of T-helper (Th1/Th2) cells and regulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govsemanticscholar.org Celastrol, a friedelane-type triterpenoid, has exhibited notable immunosuppressant and anti-inflammatory activities. nih.gov These effects highlight the potential of friedelane triterpenoids to serve as modulating agents for the immune system, which is crucial in the context of autoimmune diseases and cancer.

Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives

Impact of Hydroxyl Group at C-28 on Bioactivity

The C-28 position on the pentacyclic triterpenoid skeleton is a critical site for derivatization that significantly influences biological activity. rsc.org The presence of a hydroxyl (-OH) group at this position, as seen in this compound, is a common feature in many bioactive natural triterpenoids, such as canophyllol (28-hydroxyfriedelan-3-one). nih.gov

Modification of the C-28 hydroxyl group can lead to derivatives with enhanced properties. For instance, esterification or the introduction of amino acid conjugates at this position can improve the compound's water solubility and cytotoxicity. rsc.org Studies on oleanane (B1240867) triterpenes have shown that converting a C-28 carboxylic acid to an N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide moiety significantly increased antibacterial activity. nih.gov Conversely, the presence of a free carboxylic acid at C-28 has been shown to be essential for cytotoxicity against certain cell lines, as its conversion to an anhydride group resulted in a loss of activity. nih.gov This indicates that the polarity and chemical nature of the substituent at C-28 are key determinants of the biological response, suggesting the hydroxyl group in this compound is a pivotal point for its interaction with biological targets.

Influence of Additional Carbonyl Groups on Biological Response

The presence and position of carbonyl groups are significant determinants of the bioactivity of triterpenoids. The parent structure, friedelin (B1674157), possesses a ketone at the C-3 position (friedelan-3-one), which is a key feature for many of its reported pharmacological effects, including anti-inflammatory and cytotoxic activities. nih.govscielo.br

Role of Other Functional Groups (e.g., C-3, C-29) in Activity

The functional groups at the C-3 and C-29 positions play crucial roles in defining the biological activity of friedelane triterpenoids.

C-3 Position: The ketone group at the C-3 position is a hallmark of the friedelin scaffold and is integral to its bioactivity. nih.gov SAR studies involving modifications at this position have demonstrated its importance. For instance, reducing the C-3 ketone to a hydroxyl group (as in 3β-friedelinol) alters the compound's pharmacological profile. researchgate.netcolab.ws Studies on friedelan-3-one (B13398878) derivatives against leukemia cell lines confirmed that reactions involving the C-3 ketone group produced active compounds. scielo.br Furthermore, the stereochemistry of a hydroxyl group at C-3 (whether it is in the alpha or beta position) can also significantly impact cytotoxicity, with different orientations showing varied effectiveness against different cancer cell lines. scielo.br

C-29 Position: The substituent at the C-29 position also has a profound influence. In this compound, this position holds a hydroxyl group. Oxidation of the methyl group at C-29 to a more polar group like a hydroxyl, aldehyde, or carboxylic acid can alter the conformation of the D and E rings of the triterpenoid structure. nih.gov This conformational change can release steric repulsion and, in turn, affect how the molecule interacts with its biological targets. nih.gov The presence of a hydroxyl group at C-29, in conjunction with the hydroxyl at C-28 and the ketone at C-3, creates a specific polarity and three-dimensional shape that is essential for the bioactivity of this compound.

Data Tables

Table 1: Influence of C-3 and C-28 Functional Groups on Triterpenoid Activity

| Parent Compound | Modification | Resulting Compound | Biological Activity Note |

| Oleanolic Acid | Acetylation of C-3 OH | 3-Acetyl oleanolic acid | Increased cytotoxicity against HepG2 2.2.15 cells nih.gov |

| Oleanolic Acid | Modification of C-28 COOH | Anhydride derivative | No significant activity against HepG2 2.2.15 cells nih.gov |

| Betulinic Acid | Introduction of amino acids at C-28 | Amino acid conjugates | Enhanced solubility and cytotoxicity rsc.org |

| Friedelan-3-one | Reduction of C-3 ketone | Friedelan-3β-ol | Altered pharmacological profile, active against leukemia cells scielo.br |

Table 2: General Mechanisms of Triterpenoids in Cancer Suppression

| Mechanism | Targeted Pathway/Process | Effect |

| Anti-angiogenesis | VEGF/VEGFR2 Signaling frontiersin.orgnih.gov | Inhibition of endothelial cell proliferation, migration, and tube formation. |

| Anti-inflammatory | NF-κB Pathway nih.gov | Downregulation of inflammatory genes promoting tumor growth. |

| Anti-metastasis | Epithelial-Mesenchymal Transition (EMT) mdpi.com | Inhibition of cancer cell invasion and migration. |

| Immunomodulation | Nitric Oxide (NO) Production nih.govmdpi.com | Reduction of pro-inflammatory NO levels via iNOS inhibition. |

Future Research Directions and Challenges in 28,29 Dihydroxyfriedelan 3 One Research

Advanced Elucidation of Downstream Biosynthetic Pathways

The biosynthesis of triterpenoids is a complex process originating from the cyclization of 2,3-oxidosqualene (B107256), which is itself derived from either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. nih.govnih.govnih.gov While the initial formation of the friedelane (B3271969) backbone is understood, the specific downstream enzymatic steps that lead to 28,29-dihydroxyfriedelan-3-one are largely uncharacterized. A significant challenge lies in identifying the specific scaffold-decorating enzymes responsible for the hydroxylation at the C-28 and C-29 positions.

Future research should prioritize the following:

Identification of Cytochrome P450 Monooxygenases (P450s): These enzymes are critical for the oxidation and hydroxylation steps that diversify triterpenoid (B12794562) structures. nih.gov Genome mining and transcriptomic analysis of plants known to produce friedelane triterpenoids can help identify candidate P450 genes.

Functional Characterization of Enzymes: Once identified, these candidate enzymes must be functionally expressed in heterologous systems, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, to confirm their specific catalytic activity in converting friedelan-3-one (B13398878) to its hydroxylated derivatives. nih.gov

Understanding Regulatory Networks: Elucidating the transcription factors that regulate the expression of these biosynthetic genes is crucial for developing metabolically engineered production systems. researchgate.net

A clear understanding of the complete biosynthetic pathway is the foundational step for the sustainable production and future derivatization of this molecule.

Optimization of Sustainable Production Methods Beyond Traditional Extraction

Traditional methods of harvesting bioactive triterpenoids from their native plant sources are often inefficient and unsustainable due to low yields and slow growth rates of the plants. nih.gov The development of alternative, sustainable production platforms is a major goal.

Key challenges and future directions include:

Metabolic Engineering in Microbial Hosts: Reconstructing the biosynthetic pathway in engineered microbes like Saccharomyces cerevisiae or Escherichia coli offers a promising route for scalable production. nih.gov This involves introducing and optimizing the expression of all necessary plant-derived enzymes. Success in producing the parent compound, friedelin (B1674157), in genetically engineered yeast using CRISPR/Cas9 technology and gene overexpression provides a strong precedent for this approach. nih.govcabidigitallibrary.org

Plant Cell Cultures: Utilizing plant cell or hairy root cultures can be an effective strategy. The production of target compounds in these systems can be enhanced through the application of elicitors, which are molecules that trigger defense responses and secondary metabolite production in plants. frontiersin.org

Cell-Free Biosynthesis: In vitro synthetic biology platforms, where purified enzymes are combined in a cell-free environment, could bypass the complexities of cellular metabolism and toxicity issues, allowing for direct conversion of precursors to the final product. researchgate.net

Optimization of these systems will require overcoming challenges such as low enzyme activity, metabolic burden on the host organism, and product toxicity.

| Production Strategy | Advantages | Key Challenges |

| Metabolic Engineering (Yeast/Bacteria) | Scalable, rapid growth, established genetic tools. nih.gov | Codon optimization, enzyme efficiency, product toxicity, metabolic burden. nih.gov |

| Plant Cell/Hairy Root Cultures | Correct protein folding and modification of plant enzymes. | Slow growth rates, genetic instability, optimization of culture conditions. nih.gov |

| Cell-Free Enzyme Systems | High purity, bypasses cellular regulation and toxicity. researchgate.net | Enzyme stability and cost, cofactor regeneration. |

In-Depth Mechanistic Studies at the Molecular and Cellular Levels

While related triterpenoids have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects, the specific molecular mechanisms of this compound are unknown. cabidigitallibrary.orgscilit.com A significant research gap exists in understanding how this compound interacts with biological systems.

Future research must focus on:

Target Identification: Identifying the specific proteins, enzymes, or cellular pathways that the compound interacts with is paramount. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to find its direct binding partners.

Pathway Analysis: Once targets are identified, studies are needed to determine how modulating these targets affects cellular signaling pathways. This includes investigating its impact on key processes like inflammation, apoptosis, and oxidative stress.

Cellular and In Vivo Models: Validating the proposed mechanisms of action in relevant cell-based assays and subsequently in animal models is essential to establish its therapeutic potential.

Without a clear understanding of its mechanism of action, the rational development of this compound for any potential application is severely limited.

Exploration of Novel Derivatization and Total Synthetic Routes for Enhanced Biological Activity

The natural structure of this compound may not possess optimal potency or pharmacokinetic properties. Chemical modification is a powerful tool to enhance its biological activity and develop new therapeutic leads.

Future efforts should explore:

Semi-synthesis and Derivatization: Using the naturally produced or biosynthesized compound as a starting scaffold, chemists can create a library of derivatives by modifying the hydroxyl and ketone functional groups. This allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Total Synthesis: While the total synthesis of complex triterpenoids is challenging, it provides ultimate control over the molecular structure and allows for the creation of analogues that are inaccessible through semi-synthesis. rsc.org Developing an efficient total synthesis route would be a significant breakthrough, enabling access to larger quantities of the compound and its novel derivatives for extensive biological testing.

Biocatalysis: Employing enzymes to perform specific chemical transformations on the friedelane scaffold can offer a green and highly selective alternative to traditional chemical methods for creating novel derivatives.

The primary challenge in this area is the chemical complexity of the pentacyclic triterpenoid core, which can make specific modifications difficult without affecting other parts of the molecule.

Computational Chemistry and Molecular Modeling in Predicting Activity and Mechanism

Computational approaches can significantly accelerate the research and development process by providing insights into the behavior of this compound at the molecular level. These in silico methods can guide experimental work, saving time and resources.

Future applications include:

Molecular Docking: Predicting the binding affinity and orientation of this compound and its derivatives within the active sites of potential protein targets. This can help prioritize compounds for synthesis and biological testing, as has been demonstrated for friedelin. nih.gov

Quantum Chemical Studies: Calculating the electronic properties of the molecule can provide insights into its reactivity and potential to interact with biological targets.

Predictive Modeling: Using bioinformatics and computational tools to mine genomic data can help identify the genes and enzymes involved in the biosynthetic pathways of triterpenoids, guiding their discovery and characterization. nih.gov

The main challenge for computational studies is the need for accurate protein structures and the computational power required for complex simulations. However, as these tools become more powerful and accessible, they will play an increasingly vital role in natural product research.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 28,29-Dihydroxyfriedelan-3-one, and how is it isolated?

- Methodological Answer : The compound is isolated from plants in the Celastraceae family, including Elaeodendron balae (stems) , Maytenus confertiflorus (stems) , and Salacia crassifolia (leaves) . Typical isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with known triterpenoids.

Q. What spectroscopic techniques are employed for the structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- 1H and 13C NMR : To identify hydroxylated methyl groups (C-28 and C-29) and the ketone at C-3 .

- Mass Spectrometry (MS) : For molecular weight confirmation (m/z 458) and fragmentation patterns distinguishing it from analogs like 29-hydroxyfriedelan-3-one .

- Chemical derivatization : Acetylation or oxidation to confirm functional groups .

Advanced Research Questions

Q. How does the cytotoxicity of this compound compare to structurally related triterpenoids?

- Methodological Answer : Cytotoxicity varies with substituent positions and cell lines. For example:

| Compound | Cell Line | ED50 (μg/mL) | Source Plant | Reference |

|---|---|---|---|---|

| This compound | A-549 | 0.64 | Maytenus diversifolia | |

| 3-Oxofriedelan-29-oic acid | A-549 | 0.21 | Maytenus diversifolia |

- The dihydroxy moiety at C-28/29 enhances activity against lung carcinoma (A-549) but shows no efficacy against L-1210 or KB cells, unlike 3-oxofriedelan-28-oic acid .

Q. What challenges arise in synthesizing derivatives of this compound?

- Methodological Answer : Key challenges include:

- Regioselectivity : Functionalizing the oxygenated methyl groups (C-28/29) without altering the ketone at C-3 .

- Steric hindrance : The pentacyclic skeleton limits access to reaction sites, requiring optimized catalysts (e.g., Lewis acids) .

- Stability : Hydroxyl groups may require protection (e.g., acetylation) during synthesis .

Q. How do extraction protocols from different plant sources impact yield and purity?

- Methodological Answer :

| Source | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Elaeodendron balae | 0.02 | Ethanol extraction, silica gel CC | |

| Salacia crassifolia | 0.05 | Methanol extraction, RP-HPLC |

- Polar solvents (e.g., methanol) improve solubility of hydroxylated triterpenoids, while reverse-phase HPLC enhances purity .

Q. How can researchers address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Cell line specificity : Activity against A-549 but not L-1210 highlights the need for standardized panels .

- Structural analogs : Co-isolated compounds (e.g., 3-oxofriedelan-28-oic acid) may synergize or antagonize effects .

- Validation : Replicate assays with purified compounds (≥95% purity) and include positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.